Octaethylene glycol monomethyl ether

説明

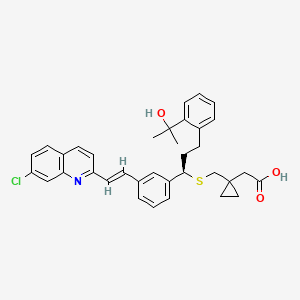

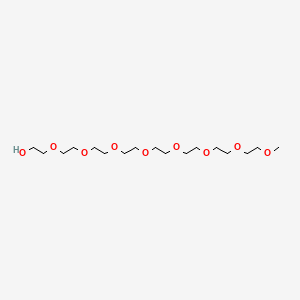

Octaethylene glycol monomethyl ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has a molecular weight of 384.46 and a formula of C17H36O9 .

Synthesis Analysis

Glycol Ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The butyl glycol ether family is typical of the product family created with each of the chosen alcohols .Molecular Structure Analysis

The molecular structure of Octaethylene glycol monomethyl ether is represented by the SMILES stringCOCCOCCOCCOCCOCCOCCOCCOCCO . It has a total of 61 bonds, including 25 non-H bonds, 23 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 8 aliphatic ethers . Chemical Reactions Analysis

Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons . Thus, glycol ethers produced from higher molecular weight alcohols, such as Hexyl CELLOSOLVE™ solvent, have limited water solubility .Physical And Chemical Properties Analysis

Octaethylene glycol monomethyl ether is a liquid at 20°C . It has a specific gravity of 1.09 at 20/20°C and a refractive index of 1.46 .科学的研究の応用

Liquid Chromatography–Tandem Mass Spectrometric Analysis

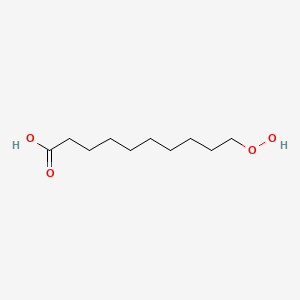

A rapid, sensitive, and reliable bioanalytical method was developed for the determination of octaethylene glycol monodecyl ether (C10E8, an AE) in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS-MS). This method was successfully applied in a pharmacokinetic study of C10E8 in rats .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies. For instance, C10E8 was intravenously (1 mg/kg, n = 6) and orally (10 mg/kg, n = 7) administered to rats. The kinetic parameters were analyzed based on a noncompartmental statistical model .

Drug Delivery System (DDS)

Octaethylene glycol monomethyl ether is used in the field of Drug Delivery Systems (DDS). It’s often used in the formulation of drugs to improve their delivery and effectiveness .

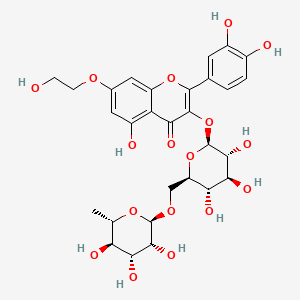

PEGylation Reagents

The compound is used as a PEGylation reagent. PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics .

Research Reagents

Octaethylene glycol monomethyl ether is used as a research reagent in various scientific studies .

Environmental Safety

The compound is considered safer and less problematic for the environment compared to nonylphenol, which has been identified as an endocrine disrupter .

作用機序

Target of Action

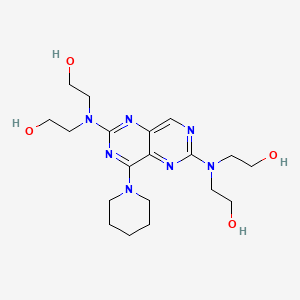

Octaethylene glycol monomethyl ether, also known as m-PEG8-alcohol, primarily targets the intracellular ubiquitin-proteasome system . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within the cell .

Mode of Action

The compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The ubiquitin-proteasome system is then exploited to selectively degrade the target proteins .

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by controlling the concentration of various proteins .

Result of Action

The result of the action of Octaethylene glycol monomethyl ether is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific proteins being targeted.

Action Environment

The action of Octaethylene glycol monomethyl ether is influenced by the intracellular environment. Factors such as the presence of the target protein, the activity of the ubiquitin-proteasome system, and the stability of the compound itself within the cell can all impact its efficacy .

Safety and Hazards

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNWRSFHADOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

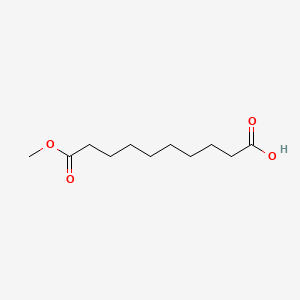

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335716 | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octaethylene glycol monomethyl ether | |

CAS RN |

25990-96-9 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

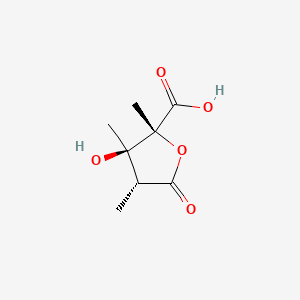

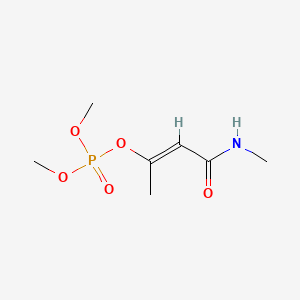

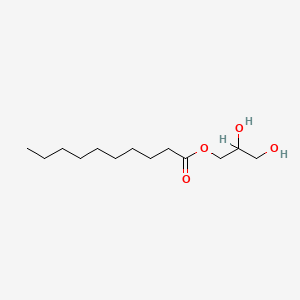

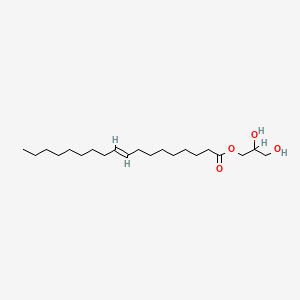

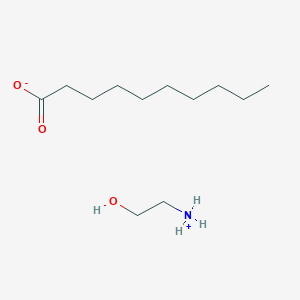

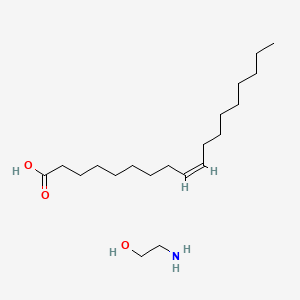

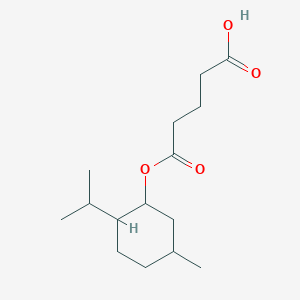

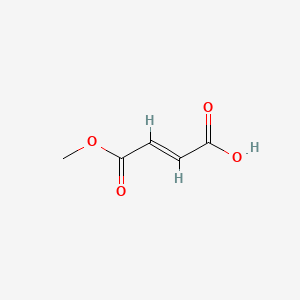

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。